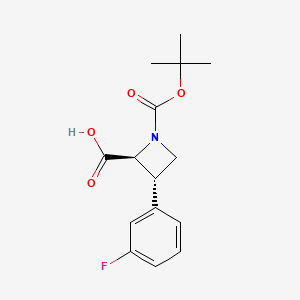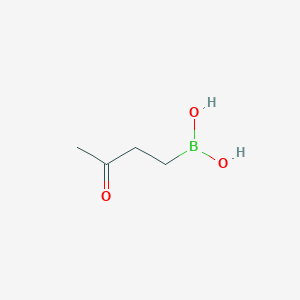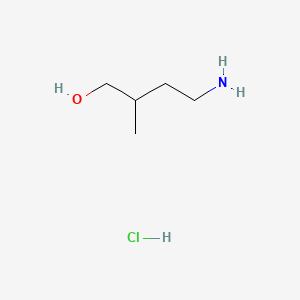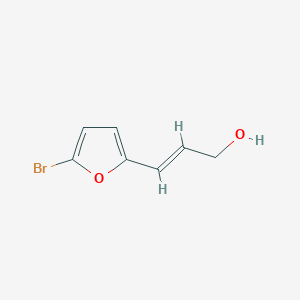
2-Chloro-7-(propan-2-yloxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-7-(propan-2-yloxy)quinoline is a synthetic organic compound with the molecular formula C12H12ClNO and a molecular weight of 221.7 g/mol. This compound belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives have been extensively studied due to their potential biological activities and their role as scaffolds in drug discovery .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(propan-2-yloxy)quinoline typically involves the reaction of 2-chloroquinoline with isopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure cost-effectiveness and efficiency. The product is then purified using standard techniques such as recrystallization or chromatography to achieve the desired purity .
化学反应分析
Types of Reactions
2-Chloro-7-(propan-2-yloxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.
Oxidation Reactions: Quinoline N-oxides are formed.
Reduction Reactions: Dihydroquinolines are the major products.
科学研究应用
2-Chloro-7-(propan-2-yloxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents.
Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 2-Chloro-7-(propan-2-yloxy)quinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2-Chloroquinoline: A precursor in the synthesis of 2-Chloro-7-(propan-2-yloxy)quinoline.
7-Hydroxyquinoline: Another quinoline derivative with similar chemical properties.
2-Chloro-3-cyanoquinoline: Used in the synthesis of quinoline-based compounds.
Uniqueness
This compound is unique due to the presence of the propan-2-yloxy group at the 7-position, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C12H12ClNO |
|---|---|
分子量 |
221.68 g/mol |
IUPAC 名称 |
2-chloro-7-propan-2-yloxyquinoline |
InChI |
InChI=1S/C12H12ClNO/c1-8(2)15-10-5-3-9-4-6-12(13)14-11(9)7-10/h3-8H,1-2H3 |
InChI 键 |
ZLWHWSMUCFCDFY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC2=C(C=C1)C=CC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Adamantane-1-carbonyl)-4-[(pyridin-4-yl)methyl]piperazine](/img/structure/B13577800.png)
![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoicacid](/img/structure/B13577810.png)







![tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13577862.png)



![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13577884.png)
